1-Undecylpiperidine;hydrochloride

Description

BenchChem offers high-quality 1-Undecylpiperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Undecylpiperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

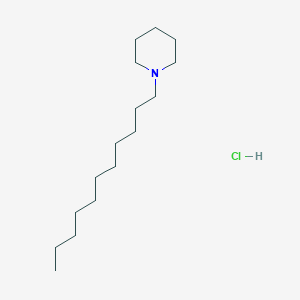

Structure

3D Structure of Parent

Properties

CAS No. |

89632-28-0 |

|---|---|

Molecular Formula |

C16H34ClN |

Molecular Weight |

275.9 g/mol |

IUPAC Name |

1-undecylpiperidine;hydrochloride |

InChI |

InChI=1S/C16H33N.ClH/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;/h2-16H2,1H3;1H |

InChI Key |

MUKQZQHHLIUAIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCN1CCCCC1.Cl |

Origin of Product |

United States |

Asymmetric Catalysis:this Modern and Powerful Strategy Involves Using a Small Amount of a Chiral Catalyst to Induce Stereoselectivity in a Reaction That Forms the Piperidine Ring or One of Its Key Stereocenters. Examples Include:

Hydrogenation: Asymmetric hydrogenation of substituted pyridine (B92270) or dihydropyridine (B1217469) precursors using chiral rhodium, iridium, or palladium catalysts can produce highly enantiomerically enriched piperidines. nih.gov

Cyclization Reactions: Chiral catalysts, including metal complexes and small organic molecules (organocatalysts), can control the stereochemical outcome of cyclization reactions that form the piperidine (B6355638) ring. nih.govajchem-a.com For instance, an organocatalytic intramolecular Michael addition can be used to set stereocenters during ring formation. nih.gov

Substrate Controlled Synthesis:in This Method, a Stereocenter Already Present in an Acyclic Precursor Directs the Stereochemical Outcome of the Ring Forming Reaction. for Example, an Intramolecular Cyclization of a Long Chain Amine Containing a Chiral Alcohol Can Proceed in a Way That the Existing Stereocenter Dictates the Formation of New Stereocenters Relative to Itself.

Enzyme Inhibition Profiles

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). researchgate.net There are three main isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). johnshopkins.edu Research has demonstrated that the fire ant venom alkaloid isosolenopsin A, a close structural analog of 1-undecylpiperidine, is a potent inhibitor of NOS isoforms. nih.govnih.gov

Isosolenopsin A exhibits potent inhibitory activity against the neuronal nitric oxide synthase (nNOS) isoform. nih.gov Studies have determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 18 µM. nih.govnih.gov This level of potency is comparable to other widely used nNOS inhibitors. nih.gov The inhibition of nNOS is significant and occurs in a concentration-dependent manner. nih.gov Given its role in neurotransmission, the inhibition of nNOS can have substantial neurological effects. mdpi.com

The compound also inhibits the endothelial nitric oxide synthase (eNOS) isoform, which is vital for cardiovascular homeostasis. nih.govnih.gov However, its potency against eNOS is considerably lower than against nNOS. The reported IC₅₀ value for eNOS inhibition by isosolenopsin A is approximately 156 µM, indicating a degree of selectivity for the neuronal isoform over the endothelial one. nih.govnih.gov

Inhibition of the inducible nitric oxide synthase (iNOS) isoform by isosolenopsin A is markedly weak. nih.govnih.gov At a concentration of 1000 µM, isosolenopsin A only inhibits about 20% of iNOS activity. nih.gov The IC₅₀ for iNOS is greater than 1000 µM, highlighting significant selectivity for nNOS over iNOS. nih.govnih.gov

Kinetic studies have elucidated the mechanism by which isosolenopsin A inhibits nNOS. The inhibition is non-competitive with respect to the substrate L-arginine. nih.gov This indicates that the inhibitor does not bind to the same active site as L-arginine but rather to a different site on the enzyme, which alters the enzyme's conformation and reduces its catalytic activity. nih.gov The inhibition constant (Ki) for this non-competitive inhibition was determined to be 19 ± 2 µM. nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, survival, and metabolism. nih.gov Dysregulation of this pathway is a hallmark of various diseases, including cancer. nih.gov While no direct studies have demonstrated the effect of 1-undecylpiperidine hydrochloride on the PI3K pathway, the activity of related compounds on downstream effectors of this pathway suggests a potential for interaction.

Akt Pathway Inhibition (e.g., ATP-competitive inhibition)

The Akt pathway, a central node in the PI3K signaling cascade, is a key mediator of cell survival and proliferation and a significant target in cancer therapy. nih.gov The natural product solenopsin, a piperidine alkaloid structurally similar to 1-undecylpiperidine, has been identified as an inhibitor of Akt. nih.gov Inhibitors of the Akt pathway can function through various mechanisms, including as ATP-competitive inhibitors that block the kinase activity of Akt, or as allosteric inhibitors that prevent its activation. nih.govscbt.com The inhibition of Akt by its inhibitors can lead to a reduction in tumor cell proliferation. nih.gov

Aminopeptidase Modulation (e.g., LAP3 activity)

Aminopeptidases, such as Leucine Aminopeptidase 3 (LAP3), are enzymes involved in the final stages of protein degradation. Their modulation can have significant physiological effects. Currently, there is no available research specifically linking 1-undecylpiperidine hydrochloride to the modulation of aminopeptidases like LAP3.

Antimicrobial and Anti-Parasitic Efficacy

Structurally related piperidine alkaloids have demonstrated notable activity against a range of microbial and parasitic organisms.

Antibacterial Potency (e.g., against Gram-positive and Gram-negative bacteria)

Synthetic analogs of fire ant venom alkaloids, such as trans-2-methyl-6-n-undecylpiperidine, have shown antibacterial properties. nih.gov Studies have indicated that Gram-positive bacteria are generally more susceptible to these alkaloids than Gram-negative bacteria. nih.gov The antibacterial activity of these compounds highlights their potential as leads for the development of new antimicrobial agents.

Table 1: Antibacterial Activity of a 1-Undecylpiperidine Analog

| Compound | Bacterial Type | Activity |

| trans-2-methyl-6-n-undecylpiperidine | Gram-positive | Higher Inhibition |

| trans-2-methyl-6-n-undecylpiperidine | Gram-negative | Lower Inhibition |

Antifungal Activity (e.g., against Candida glabrata, Yarrowia lipolytica, Saccharomyces cerevisiae, Pythium ultimum)

While direct antifungal data for 1-undecylpiperidine hydrochloride is not available, studies on related synthetic 6-alkyl-2,3,4,5-tetrahydropyridines have demonstrated that the C-6 side chain length is crucial for their antifungal activity. nih.gov Analogs with longer alkyl chains (C14 to C18) exhibited varying degrees of antifungal activity against several fungal species. nih.gov For instance, a related compound with a C16 alkyl chain showed activity against Candida neoformans, Candida albicans, and Candida glabrata. nih.gov This suggests that the undecyl (C11) chain of 1-undecylpiperidine might be too short to confer significant antifungal properties, though this would require experimental verification.

Anti-Parasitic Effects (e.g., Trypanosoma cruzi viability)

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health concern. nih.gov The search for new therapeutic agents is ongoing, with various compounds being investigated for their anti-parasitic properties. nih.govmdpi.comresearchgate.netdndi.org At present, there is no scientific literature available that documents the effects of 1-undecylpiperidine hydrochloride on the viability of Trypanosoma cruzi.

Insecticidal and Ecotoxicological Profiles

The piperidine alkaloid 1-Undecylpiperidine hydrochloride is a subject of interest for its potential as an insecticide. Piperidine derivatives, in general, are found in various plants and animal venoms and have demonstrated a range of biological activities, including insecticidal properties. ijnrd.orgresearchgate.netnih.gov

Insecticidal Activity in Target Pest Models (e.g., Helicoverpa armigera)

Research has shown that piperidine alkaloids possess insecticidal effects against various pests. nih.govoup.com Specifically, synthetic piperideines, which are structurally related to 1-Undecylpiperidine, have been evaluated for their insecticidal activity against the cotton bollworm, Helicoverpa armigera. nih.gov This major agricultural pest is known for its high resistance to a wide array of insecticides. nih.govnih.gov

In one study, a series of racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines were synthesized and tested against third-instar larvae of H. armigera. The results indicated that these compounds exhibited moderate lethal effects when administered via injection at a concentration of 0.4 mol/L, though they showed no lethal effect with topical application at concentrations ranging from 0.05 to 0.4 mol/L. nih.gov Notably, the compound with an undecyl side chain, similar to 1-Undecylpiperidine, displayed promising activity. nih.gov

**Table 1: Insecticidal Activity of 2-methyl-6-alkyl-Δ¹,⁶-piperideines against *H. armigera***

| Compound (Side Chain) | Application Method | Concentration (mol/L) | Result |

|---|---|---|---|

| 2-methyl-6-undecyl-Δ¹,⁶-piperideine | Injection | 0.4 | Moderate lethal effect |

| 2-methyl-6-alkyl-Δ¹,⁶-piperideines | Topical | 0.05 - 0.4 | No lethal effect |

Comparative Insecticidal Activity with Natural Insecticides

The insecticidal efficacy of piperidine derivatives has been compared to that of established natural insecticides. For instance, the synthetic 2-methyl-6-undecyl-Δ¹,⁶-piperideine demonstrated significantly higher injection activity against H. armigera than the natural alkaloid nicotine at the same concentration (0.4 mol/L). nih.gov

Natural insecticides such as pyrethrins, azadirachtin, and spinosad are commonly used in organic farming. nih.gov Pyrethrins act as sodium channel modulators, causing paralysis and death in insects. nih.gov Azadirachtin, derived from the neem tree, functions as an insect growth regulator. nih.gov Spinosad, a fermentation product of a soil microbe, disrupts nicotinic acetylcholine receptors. nih.gov While direct comparative studies between 1-Undecylpiperidine hydrochloride and all of these natural insecticides are not extensively documented, the potency of related piperidine alkaloids against certain pests suggests they could be a viable alternative. nih.govnih.gov

Impact on Insect Physiology and Communication (e.g., semiochemical roles)

Piperidine alkaloids are known to serve as semiochemicals in insect communication. nih.gov These chemical signals can influence the behavior of other organisms. For example, certain plant volatile organic compounds (VOCs) can induce cytochrome P450 monooxygenases in H. armigera, enhancing their tolerance to insecticides. nih.govnih.gov This highlights the complex interactions between chemical compounds and insect physiology.

The venom of the fire ant, Solenopsis invicta, which contains piperidine alkaloids like solenopsin, is a prime example of their role in chemical ecology. wikipedia.org These alkaloids are not only toxic but also play a role in defense and communication within the colony. nih.gov The structural similarity of 1-Undecylpiperidine hydrochloride to these natural compounds suggests it could potentially interfere with insect physiological processes or communication pathways, although specific research in this area is needed.

Anti-angiogenic and Anti-proliferative Mechanisms

Beyond their insecticidal properties, piperidine derivatives have been investigated for their potential in cancer therapy, specifically for their anti-angiogenic and anti-proliferative effects. ijnrd.orgencyclopedia.pubnih.gov

Angiogenesis Pathway Interference

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com The PI3K/Akt signaling pathway is a key regulator of angiogenesis, often stimulated by factors like vascular endothelial growth factor (VEGF). nih.gov

Solenopsin, a piperidine alkaloid from fire ant venom with a structure featuring a long alkyl side chain similar to 1-Undecylpiperidine, has been identified as a naturally occurring inhibitor of phosphatidylinositol-3-kinase (PI3K) signaling. nih.gov By inhibiting the PI3K/Akt pathway, solenopsin can suppress the production of VEGF and thus inhibit angiogenesis. nih.gov This mechanism of action suggests that other piperidine compounds with similar structural features, such as 1-Undecylpiperidine hydrochloride, might also exhibit anti-angiogenic properties by interfering with this critical signaling pathway.

Cellular Cytotoxicity and Hemolytic Activity

The cytotoxic effects of piperidine derivatives are a key aspect of their potential as anti-cancer agents. encyclopedia.pubnih.gov Cytotoxicity refers to the ability of a compound to be toxic to cells, which is a desirable trait for killing cancer cells. Various piperidine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines. nih.govnih.gov

Table 2: Investigated Cell Lines for Cytotoxicity of Related Compounds

| Cell Line | Cell Type |

|---|---|

| HeLa | Cervix Carcinoma |

| HaCaT | Keratinocyte |

| HepG2 | Hepatocellular Carcinoma |

| MCF-7 | Breast Carcinoma |

| HT-29 | Colon Carcinoma |

| NF-103 | Skin Fibroblast (Normal) |

Modulation of Cell Signaling and Proliferation Pathways (e.g., mitophagy, anti-proliferative effects in tumor cell lines)

Research into the biological activities of piperidine alkaloids, such as solenopsin, which shares a core structure with 1-Undecylpiperidine, has uncovered their potential to modulate critical cellular processes like mitophagy and cell proliferation.

Mitophagy Induction:

Mitophagy is the selective degradation of mitochondria by autophagy, a crucial process for maintaining cellular health by removing damaged or superfluous mitochondria. Structurally related compounds to 1-Undecylpiperidine, like solenopsin and its analogs, have been shown to share properties with sphingolipid ceramides, which are known endogenous regulators of cell signaling. mdpi.com These properties include the induction of mitophagy. mdpi.com This suggests that 1-Undecylpiperidine hydrochloride could potentially play a role in initiating this cellular quality control mechanism, which is vital for preventing the accumulation of dysfunctional mitochondria that can lead to cellular stress and disease.

Anti-proliferative Effects in Tumor Cell Lines:

The anti-proliferative activity of solenopsin analogs has been documented, indicating their potential as anticancer agents. mdpi.com These compounds have demonstrated the ability to inhibit cell division and reduce the viability of various tumor cell lines. mdpi.com The mechanism behind this anti-proliferative effect is linked to the modulation of key signaling pathways that control cell growth and survival. For instance, solenopsin has been found to inhibit the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival. mdpi.com

The structural similarities between solenopsin and 1-Undecylpiperidine suggest that the latter may also exhibit anti-proliferative properties. The long undecyl chain attached to the piperidine ring is a lipophilic moiety that can facilitate interaction with cellular membranes and key proteins involved in proliferation pathways.

Table 1: Potential Anti-proliferative and Mitophagic Activities of Structurally Related Piperidine Alkaloids

| Compound/Analog | Activity | Affected Pathway/Mechanism | Reference |

|---|---|---|---|

| Solenopsin and analogs | Anti-proliferative | Inhibition of the PI3K signaling pathway | mdpi.com |

| Solenopsin and analogs | Mitophagy Induction | Shared properties with sphingolipid ceramides | mdpi.com |

| Solenopsin A | Anti-angiogenic | - | nih.gov |

| Isosolenopsin A | Inhibition of nNOS | Non-competitive with L-arginine | usda.gov |

Quorum Sensing Inhibition in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, in a population density-dependent manner. nih.govnih.gov The inhibition of QS is considered a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. nih.govnih.gov

The potential for 1-Undecylpiperidine hydrochloride to act as a quorum sensing inhibitor (QSI) is supported by studies on other lipophilic molecules. The long alkyl chain is a key structural feature in many known QSIs, as it often mimics the acyl side chain of the natural signaling molecules, N-acyl-homoserine lactones (AHLs), used by many Gram-negative bacteria. nih.gov By binding to the receptor proteins (LuxR-type receptors) for these signaling molecules, QSIs can act as antagonists, blocking the signal and preventing the activation of virulence genes. nih.gov

While direct studies on 1-Undecylpiperidine hydrochloride are not extensively available, the known quorum sensing inhibitory activity of solenopsin provides a strong rationale for investigating this compound for similar properties. mdpi.com The interference with bacterial communication systems by solenopsin analogs suggests that they could have considerable anti-biofilm activity, opening up possibilities for their use as disinfectants and surface-conditioning agents. mdpi.com

Structure Activity Relationships Sar and Molecular Design Principles

Rational Design of N-Alkylpiperidine Derivatives

The design of N-alkylpiperidine derivatives is a strategic process aimed at optimizing their pharmacological effects by modifying their chemical structure. The piperidine (B6355638) scaffold is a common feature in many biologically active molecules, known to improve properties like membrane permeability and receptor binding. researchgate.net The unique capability of the piperidine ring to be combined with various molecular fragments allows for the creation of new drug candidates with a wide range of potential therapeutic applications. clinmedkaz.org

The process often involves computational methods, such as in silico analysis, to predict the biological activity and potential protein targets of newly designed compounds. clinmedkaz.org This predictive approach helps to guide the synthesis of molecules with a higher probability of desired pharmacological effects. clinmedkaz.org For instance, studies on N-alkylpiperidine carbamates designed as potential agents for Alzheimer's disease involved the synthesis and evaluation of a series of compounds to identify those with optimal inhibitory activity against specific enzymes. nih.gov This highlights a common strategy where a lead compound is systematically modified to enhance its potency and selectivity. nih.gov

The development of new synthetic methodologies, such as intramolecular cyclization and catalytic hydrogenation, has further expanded the possibilities for creating diverse piperidine derivatives. nih.govmdpi.com These methods allow for the controlled introduction of various substituents, leading to compounds with tailored biological profiles. nih.govmdpi.com The overarching principle is that by understanding the structure-activity relationships (SAR), researchers can rationally design novel N-alkylpiperidine derivatives with improved efficacy and specificity. nih.govnih.gov

Impact of Undecyl Lipophilic Tail Modifications on Bioactivity

The undecyl (C11) lipophilic tail of 1-undecylpiperidine is a critical determinant of its bioactivity. The length and nature of this alkyl chain significantly influence the compound's interaction with biological membranes and target proteins.

The length of the N-alkyl chain in piperidine derivatives is a crucial factor governing their pharmacological activity. Research on various N-alkylated heterocyclic compounds, including those with piperidine and morpholine (B109124) rings, has consistently shown a strong correlation between alkyl chain length and biological effect. For example, in a series of N-alkylmorpholine derivatives tested for antibacterial activity, compounds with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16) exhibited the highest bactericidal effects. chemrxiv.org In contrast, derivatives with shorter chains (fewer than five carbon atoms) were found to be inactive. chemrxiv.org

Similarly, studies on other classes of compounds with alkyl chains have demonstrated that increasing the chain length often enhances biological activity up to an optimal point, after which the activity may plateau or decrease. researchgate.net This relationship is often attributed to the increased lipophilicity conferred by longer alkyl chains, which can improve the compound's ability to permeate cell membranes.

The saturation of the alkyl tail is another important consideration. While specific studies on the saturation effects of the undecyl tail of 1-undecylpiperidine are not detailed in the provided results, the general principles of medicinal chemistry suggest that the introduction of unsaturation (i.e., double or triple bonds) can affect the molecule's conformation and rigidity. This, in turn, can influence its binding affinity to target receptors or enzymes.

| Alkyl Chain Length | Observed Effect on Bioactivity | Compound Class Example | Reference |

|---|---|---|---|

| < C5 | Inactive against MRSA | N-Alkylmorpholine Derivatives | chemrxiv.org |

| C12 - C16 | Highest bactericidal effects | N-Alkylmorpholine Derivatives | chemrxiv.org |

| Increasing Length | Increased toxicity in some cases | Phosphonium-based Ionic Liquids | researchgate.net |

Role of Piperidine Ring Substituents on Activity and Selectivity

Substituents on the piperidine ring play a pivotal role in modulating the activity and selectivity of N-alkylpiperidine derivatives. researchgate.netnih.gov The type, position, and stereochemistry of these substituents can dramatically alter the compound's interaction with its biological targets. nih.gov

The introduction of polar head moieties to the piperidine ring or associated structures can significantly impact biological activity. The polar head group is the hydrophilic portion of a molecule that interacts with aqueous environments. fiveable.me Its composition can affect membrane fluidity and function. fiveable.menih.gov In the context of drug design, modifying the polar head can influence properties like solubility and the ability to form hydrogen bonds, which are often crucial for receptor binding.

For instance, in the development of cationic lipids for DNA transfection, the nature of the polar headgroup was found to be a critical factor. nih.gov While not directly about 1-undecylpiperidine, this research illustrates the principle that changes in the polar part of a molecule can lead to significant differences in biological function. nih.gov The presence of groups capable of hydrogen bonding or carrying a charge can lead to more specific interactions with biological targets.

The strategic placement of heteroatoms, such as oxygen or additional nitrogen atoms, within or attached to the piperidine ring can lead to derivatives with enhanced properties. The introduction of an oxygen heteroatom into a rigid scaffold has been shown to improve potency in certain enzyme inhibitors. rsc.org This is partly because heteroatoms can alter the electronic distribution of the molecule and provide additional points for interaction with a biological target. rsc.org

Furthermore, the replacement of a carbon atom with a heteroatom can affect the molecule's metabolic stability. For example, removing a labile benzylic C-H bond, a potential site of oxidative metabolism, by introducing a heteroatom can lead to a more robust compound. rsc.org The specific positioning of these heteroatoms is crucial, as it dictates the geometry and electronic nature of the molecule, thereby influencing its biological activity and selectivity.

Methylation of the piperidine ring can have a profound impact on the pharmacological profile of a compound. The addition of methyl groups can influence the molecule's lipophilicity, conformation, and interaction with its target. In some cases, N-methylation has been shown to improve the metabolic stability and intestinal permeability of peptides. nih.gov

For example, a study on piperine (B192125) derivatives as monoamine oxidase (MAO) inhibitors found that a 4-methyl-substituted piperidine ring resulted in high inhibitory activity for MAO-B. nih.gov This highlights how a seemingly small modification like the addition of a methyl group can significantly enhance both potency and selectivity. The conformational constraints imposed by methylation can also lock the molecule into a more bioactive conformation, leading to a better fit with its target receptor or enzyme.

| Modification | Effect | Example Context | Reference |

|---|---|---|---|

| Introduction of Polar Head Groups | Can significantly alter biological function and solubility. | Cationic lipids for DNA transfection. | nih.gov |

| Strategic Heteroatom Placement | Can improve potency and metabolic stability. | Enzyme inhibitors with rigid scaffolds. | rsc.org |

| 4-Methyl Substitution on Piperidine Ring | Resulted in high inhibitory activity for MAO-B. | Piperine derivatives as MAO inhibitors. | nih.gov |

| Multiple N-Methylation | Can improve metabolic stability and intestinal permeability. | Peptide drug candidates. | nih.gov |

Conformational Analysis and Stereochemical Influences on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore crucial. The piperidine ring, a core component of 1-Undecylpiperidine, typically adopts a chair conformation, which is its most stable form.

The orientation of the undecyl group attached to the nitrogen atom can significantly influence the molecule's interaction with biological targets. In the case of N-alkylpiperidines, the alkyl substituent can occupy either an axial or an equatorial position. Generally, larger substituents prefer the equatorial position to minimize steric hindrance. For the N-undecyl group, the extended alkyl chain would likely favor an equatorial orientation to avoid unfavorable steric interactions with the axial hydrogens on the piperidine ring.

Furthermore, the protonation of the piperidine nitrogen to form the hydrochloride salt can impact the conformational equilibrium. Studies on other 4-substituted piperidinium (B107235) salts have shown that protonation can lead to a stabilization of the axial conformer, particularly when polar substituents are present. nih.gov While the undecyl group is non-polar, the electrostatic interactions involving the protonated nitrogen could still influence the conformational preference.

Stereochemistry, though not applicable to the achiral 1-Undecylpiperidine itself, is a critical consideration for substituted piperidine derivatives. The spatial arrangement of substituents can dramatically affect biological activity. For instance, in certain 4-phenylpiperidine (B165713) derivatives, the stereochemistry at other positions on the piperidine ring dictates whether the compound acts as an agonist or an antagonist at opioid receptors. derpharmachemica.com This highlights the principle that even subtle changes in the three-dimensional structure can lead to profound differences in biological function.

Table 1: Conformational Preferences of Substituents on the Piperidine Ring

| Substituent Position | General Preference | Influencing Factors | Potential Impact on 1-Undecylpiperidine |

| N-substituent | Equatorial | Steric bulk of the substituent | The large undecyl group strongly favors the equatorial position to minimize steric strain. |

| C2/C6-substituents | Equatorial | 1,3-diaxial interactions | Not directly applicable, but highlights the importance of avoiding steric clashes within the ring system. |

| C3/C5-substituents | Equatorial | Steric hindrance | Not directly applicable. |

| C4-substituent | Equatorial (for bulky groups) | Steric bulk, electrostatic interactions in salts | While the undecyl group is at the N1 position, this illustrates the general principle of minimizing steric hindrance. |

Identification of Pharmacophore Groups and Binding Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of pharmacophoric groups within 1-Undecylpiperidine;hydrochloride is essential for understanding its potential biological targets and for designing related molecules with improved activity.

Based on its structure, the key pharmacophoric features of 1-Undecylpiperidine;hydrochloride can be hypothesized. These include:

A Hydrophobic Moiety: The long, saturated undecyl chain represents a significant hydrophobic region. This feature suggests potential interactions with hydrophobic pockets in target proteins. The length and flexibility of this chain could be critical for fitting into specific binding sites.

A Basic Nitrogen Atom: The piperidine nitrogen is a basic center that is protonated at physiological pH, forming a cationic group in the hydrochloride salt. This positively charged nitrogen can participate in crucial electrostatic interactions, such as ionic bonds or hydrogen bonds, with acidic residues (e.g., aspartic acid, glutamic acid) in a binding site.

Pharmacophore modeling studies on other piperidine derivatives have revealed the importance of these types of features. For example, a study on piperidone derivatives with anticancer activity identified a four-point pharmacophore that included a hydrophobic feature and a hydrogen bond donor with a positive ionic charge. derpharmachemica.com While the specific biological activity of 1-Undecylpiperidine is not detailed here, these general principles of pharmacophore identification are applicable.

Table 2: Potential Pharmacophoric Features of 1-Undecylpiperidine;hydrochloride

| Pharmacophoric Feature | Structural Basis | Potential Binding Interaction |

| Hydrophobic Region | Undecyl (C11H23) chain | Van der Waals forces, hydrophobic interactions with non-polar amino acid residues in a binding pocket. |

| Cationic Center | Protonated Piperidine Nitrogen (N+) | Electrostatic interactions (ionic bonds) with negatively charged amino acid residues (e.g., Asp, Glu). Hydrogen bonding with hydrogen bond acceptor groups. |

| Hydrogen Bond Donor | N-H group of the protonated piperidine | Hydrogen bonding with electron-rich atoms (e.g., oxygen, nitrogen) in the binding site. |

| Molecular Scaffold | Piperidine ring | Provides the structural framework that orients the other pharmacophoric features in a specific three-dimensional arrangement. |

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 1-Undecylpiperidine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy provide complementary information to confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For 1-Undecylpiperidine hydrochloride, ¹H-NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms.

In a typical ¹H-NMR spectrum of the parent compound, piperidine (B6355638), run in deuterated chloroform (B151607) (CDCl₃), characteristic signals appear for the protons on the piperidine ring. The protons at positions 2 and 6 (adjacent to the nitrogen) typically show a chemical shift around 2.79 ppm, while the protons at positions 3, 4, and 5 are observed further upfield. chemicalbook.com For 1-hydroxypiperidine, another related compound, the protons adjacent to the nitrogen appear at approximately 3.25 ppm. chemicalbook.com

For 1-Undecylpiperidine hydrochloride, the spectrum becomes more complex due to the addition of the undecyl chain. The experimental ¹H-NMR spectrum for the related compound, 1-undecylpiperidine, has been documented. hmdb.ca The undecyl chain introduces a series of methylene (B1212753) (-CH₂) groups and a terminal methyl (-CH₃) group, each with distinct chemical shifts. The protons on the carbon adjacent to the piperidine nitrogen are shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The long alkyl chain protons typically appear as a complex multiplet in the 1.2-1.6 ppm region, with the terminal methyl group appearing as a triplet at a higher field (lower ppm value). The hydrochloride form can further influence the chemical shifts, particularly for the protons near the positively charged nitrogen atom.

Table 1: Predicted ¹H-NMR Chemical Shifts for 1-Undecylpiperidine Moiety

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H (α to N) | 2.8 - 3.5 | Multiplet |

| Piperidine H (β, γ to N) | 1.5 - 1.9 | Multiplet |

| Undecyl -CH₂- (α to N) | 2.8 - 3.2 | Triplet |

| Undecyl -(CH₂)₉- | 1.2 - 1.6 | Multiplet |

Note: This table is based on general principles and data from related structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of 1-Undecylpiperidine hydrochloride. The analysis provides the mass-to-charge ratio (m/z) of the intact molecular ion and its fragments, which helps to confirm the molecular formula and deduce structural features.

The molecular weight of the related compound, (+)-Solenopsine A hydrochloride ((2S,6S)-2-methyl-6-undecylpiperidine;hydrochloride), is reported as 289.9 g/mol . nih.gov For 1-Undecylpiperidine hydrochloride (C₁₆H₃₄ClN), the exact mass can be calculated. The mass spectrometer would detect the molecular ion [M]+, which corresponds to the 1-undecylpiperidine free base, and its fragmentation pattern would be characteristic of the structure.

Typical fragmentation would involve the loss of the undecyl chain or cleavage of the piperidine ring. The base peak in the mass spectrum is often due to a stable fragment. For N-alkyl piperidines, a common fragmentation is the alpha-cleavage, leading to the formation of a stable iminium ion.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating 1-Undecylpiperidine hydrochloride from impurities and for its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and its variations are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds. An HPLC method for a compound like 1-Undecylpiperidine hydrochloride would involve an appropriate stationary phase (column) and a mobile phase to achieve effective separation. Given the non-polar nature of the undecyl chain and the polar nature of the piperidinium (B107235) hydrochloride head, the choice of chromatographic mode is critical. Methods are often validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. ijper.orgphcogres.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of a wide range of pharmaceutical compounds. In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.

For the analysis of piperidine-containing compounds, RP-HPLC methods have been well-established. researchgate.netnih.gov A typical RP-HPLC method for 1-Undecylpiperidine hydrochloride would utilize a C18 column. researchgate.netnih.gov The mobile phase could consist of a buffered aqueous solution and acetonitrile. The buffer helps to control the ionization state of the amine and ensure reproducible retention times. Detection is commonly performed using a UV detector, often following the derivatization strategies mentioned previously to enhance sensitivity. researchgate.netnih.gov The method would be optimized to provide a sharp, symmetrical peak for the analyte, well-separated from any impurities.

Table 2: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 68:32 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at low wavelength (e.g., ~215 nm) or after derivatization |

| Column Temperature | 30 °C |

Note: These parameters are illustrative and based on methods for similar compounds. researchgate.netnih.gov Method development and validation are required for specific applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-Undecylpiperidine hydrochloride |

| Piperidine |

| 1-hydroxypiperidine |

| (+)-Solenopsine A hydrochloride |

| (2S,6S)-2-methyl-6-undecylpiperidine;hydrochloride |

| 4-toluenesulfonyl chloride |

| Tizanidine hydrochloride |

| Isoniazid |

| Pyridoxine hydrochloride |

| Acetonitrile |

| Methanol |

In Vitro Functional Assay Methodologies (e.g., Fluorescence-based Calcium Release Assays)

To investigate the potential biological activity of 1-Undecylpiperidine;hydrochloride, in vitro functional assays are employed. Fluorescence-based calcium release assays are a common method to screen for activity at G protein-coupled receptors (GPCRs) that signal through the release of intracellular calcium.

In this type of assay, cells expressing a target receptor are loaded with a calcium-sensitive fluorescent dye nih.gov. If the compound activates a GPCR that couples to the Gq pathway, it will trigger the release of calcium from intracellular stores, leading to an increase in fluorescence youtube.com. This change in fluorescence can be measured and is proportional to the extent of receptor activation. The promiscuous Gα16 protein can be co-expressed with the receptor of interest to channel the signal of various GPCRs towards a calcium response, broadening the utility of this assay nih.gov. While this methodology is widely used, there is no specific published data detailing the use of fluorescence-based calcium release assays to evaluate the activity of 1-Undecylpiperidine;hydrochloride.

Table 2: General Protocol for a Fluorescence-based Calcium Release Assay

| Step | Description |

|---|---|

| 1. Cell Culture | Cells expressing the target receptor are seeded in microplates. |

| 2. Dye Loading | Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). |

| 3. Compound Addition | A solution of the test compound (e.g., 1-Undecylpiperidine;hydrochloride) is added. |

| 4. Signal Detection | Changes in fluorescence are monitored over time using a plate reader. |

| 5. Data Analysis | The fluorescence intensity is plotted against compound concentration to determine potency. |

Note: This represents a generalized procedure. Specific application to 1-Undecylpiperidine;hydrochloride has not been documented in available literature.

Ligand-Receptor Binding Study Techniques (e.g., Radioligand Displacement, Competition Binding)

Ligand-receptor binding studies are fundamental in pharmacology to determine if a compound interacts directly with a receptor and to quantify its binding affinity.

Radioligand Displacement and Competition Binding Assays

These assays measure the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor. The basic principle involves incubating a source of the target receptor (e.g., cell membranes or tissue homogenates) with a fixed concentration of a radioligand and varying concentrations of the test compound nih.gov. The amount of radioligand bound to the receptor is then measured. If the test compound binds to the same site as the radioligand, it will compete for binding and reduce the amount of bound radioactivity in a concentration-dependent manner.

From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the test compound for the receptor. Studies on other N-substituted piperidines have successfully used such assays to determine their affinity for various receptors, such as the sigma-1 (σ₁) receptor nih.gov. However, there are no specific reports of radioligand displacement or competition binding studies having been performed with 1-Undecylpiperidine;hydrochloride.

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| 1-Undecylpiperidine;hydrochloride | C₁₆H₃₅ClN | Primary subject of the article. |

| Solenopsin | C₁₇H₃₅N | Mentioned as a related C-substituted piperidine alkaloid. |

| [³H]-(+)-Pentazocine | C₁₉H₂₇NO (radiolabeled) | Example of a radioligand used in sigma-1 receptor binding assays. nih.gov |

Theoretical and Computational Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 1-Undecylpiperidine;hydrochloride, might interact with a biological target.

Prediction of Binding Poses and Affinity

In the absence of specific studies on 1-Undecylpiperidine;hydrochloride, the binding pose and affinity would be purely speculative. However, based on related N-alkylpiperidines with long alkyl chains, it is anticipated that the undecyl chain would play a significant role in binding, likely by inserting into a hydrophobic pocket of a target receptor. The binding affinity, typically quantified by the binding energy (in kcal/mol), would depend on the sum of all interactions. For analogous long-chain molecules, binding energies can vary significantly based on the specific receptor pocket.

Identification of Key Amino Acid Residues in Binding Pockets

The identification of key amino acid residues that interact with a ligand is a critical outcome of molecular docking studies. For a molecule like 1-Undecylpiperidine;hydrochloride, it is expected that the hydrophobic undecyl tail would interact with non-polar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within a receptor's binding site. The protonated piperidine (B6355638) ring would likely engage with acidic residues like Aspartic Acid or Glutamic Acid, or with residues capable of cation-π interactions, such as Tryptophan or Tyrosine. nih.gov

Analysis of Molecular Interactions

The stability of a ligand-receptor complex is determined by a variety of molecular interactions. For 1-Undecylpiperidine;hydrochloride, these would likely include:

Salt Bridges: A strong ionic interaction would be expected between the positively charged nitrogen of the piperidine ring and a negatively charged amino acid residue (e.g., Aspartate or Glutamate).

π–π Stacking: While the piperidine ring itself is not aromatic, interactions with aromatic residues in the binding pocket are possible.

Hydrogen Bonding: The hydrochloride moiety suggests the piperidine nitrogen is protonated, allowing it to act as a hydrogen bond donor.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of a molecule. These calculations are performed on a single molecule in the gas phase or with a solvent model.

Elucidation of Molecular Geometry and Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be used to determine the optimized molecular geometry of 1-Undecylpiperidine;hydrochloride. This would include bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an important indicator of molecular stability. chemrxiv.org

Hypothetical Data for Molecular Properties of 1-Undecylpiperidine;hydrochloride:

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Relates to the ability to donate an electron. |

| LUMO Energy | - | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | - | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Note: The table above is for illustrative purposes only, as specific calculated data for 1-Undecylpiperidine;hydrochloride is not available.

Prediction of Reactivity and Stability

The electronic properties derived from quantum chemical calculations are used to predict the reactivity and stability of a molecule. A large HOMO-LUMO gap generally suggests high stability and low reactivity. chemrxiv.org The MEP map can identify the most likely sites for chemical reactions. For 1-Undecylpiperidine;hydrochloride, the positive potential around the protonated nitrogen would indicate a site susceptible to nucleophilic attack, while regions of negative potential could be involved in electrophilic interactions.

Protein-Ligand Binding and Structural Modeling

Theoretical and computational approaches are pivotal in elucidating the molecular interactions between ligands and their protein targets. In the context of undecylpiperidine derivatives, significant research has focused on understanding their binding mechanisms with specific proteins, such as pheromone-binding proteins (PBPs) in insects. These studies provide valuable insights into the structural basis of ligand recognition and affinity.

One of the most well-studied interactions involves the binding of undecylpiperidine alkaloids, specifically cis- and trans-2-methyl-6-n-undecylpiperidine (solenopsin A and isosolenopsin A), to the Sol g 2.1 protein from the venom of the fire ant Solenopsis geminata. nih.gov Sol g 2.1 is a pheromone-binding protein-like protein that has been shown to form complexes with various hydrocarbons found in the venom. researchgate.net

Detailed Research Findings

Fluorescence binding assays have been instrumental in quantifying the binding affinity of various ligands to the recombinant Sol g 2.1 protein (rSol g 2.1). nih.gov These experiments utilize a fluorescent probe, N-phenyl-1-naphtylamine (NPN), which competes with the ligands for the binding site within the protein. The displacement of NPN by a ligand results in a change in fluorescence intensity, allowing for the determination of the equilibrium dissociation constant (Kd), a measure of binding affinity where a lower Kd value indicates a stronger binding. nih.gov

Studies have revealed that rSol g 2.1 can bind to a range of linear hydrocarbons, including decane (B31447), undecane (B72203), dodecane, and tridecane. nih.govresearchgate.net Among these, decane exhibited the highest affinity for the protein, followed by undecane, dodecane, and tridecane. nih.govresearchgate.net This suggests a preference for hydrocarbons of a specific chain length within the binding pocket of the protein.

A particularly noteworthy finding is the "positive blend effect" observed when a mixture of these hydrocarbons was tested. nih.govresearchgate.net The binding affinity of the mixture to rSol g 2.1 was significantly higher (lower Kd) than that of any individual hydrocarbon. nih.govresearchgate.net This phenomenon suggests that the protein may have more than one binding site and that the binding of multiple ligands exhibits positive cooperativity, where the binding of one ligand enhances the binding of others. nih.govresearchgate.net This is supported by a Hill slope value greater than 1.0 in the binding curve analysis. nih.gov

Molecular docking simulations have been employed to further investigate the binding modes of these ligands within the Sol g 2.1 protein model. researchgate.netresearchgate.net These computational models have helped to identify potential allosteric binding sites, which are sites other than the primary binding pocket that can modulate the protein's function upon ligand binding. researchgate.net The structural model of Sol g 2.1 reveals a hydrophobic cavity formed by five α-helices and three intramolecular disulfide bridges, which is characteristic of odorant-binding proteins (OBPs). researchgate.net This hydrophobic pocket is where the non-polar hydrocarbon ligands are thought to bind.

The interaction between ligands and proteins is not solely dependent on the properties of the ligand but is also influenced by the specific amino acid residues lining the binding pocket of the protein. In many heme proteins, for instance, the distal histidine (His E7) plays a crucial role in sterically hindering the binding of larger ligands and can form hydrogen bonds with bound oxygen. nih.gov While the specific residues critical for binding in Sol g 2.1 are still under detailed investigation, the hydrophobic nature of the binding cavity is a key determinant for the affinity of undecylpiperidine and related hydrocarbon ligands. researchgate.net

Data Tables

The following table summarizes the binding affinities of various ligands to the rSol g 2.1 protein as determined by competitive fluorescence binding assays.

| Ligand | Dissociation Constant (Kd) in µM |

| Decane | Value not explicitly stated, but highest affinity nih.govresearchgate.net |

| Undecane | Lower affinity than decane nih.govresearchgate.net |

| Dodecane | Lower affinity than undecane nih.govresearchgate.net |

| Tridecane | Lowest affinity among individual hydrocarbons nih.govresearchgate.net |

| Hydrocarbon Mixture (Decane, Undecane, Dodecane, Tridecane) | 0.24 nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.